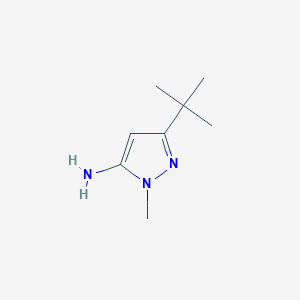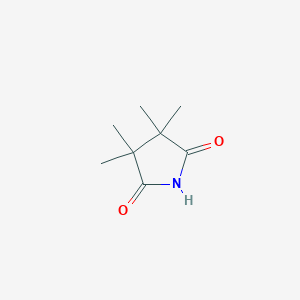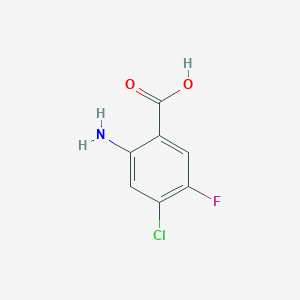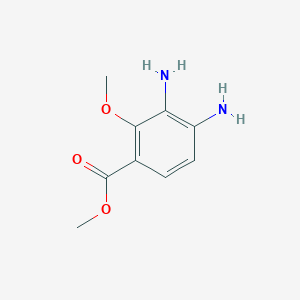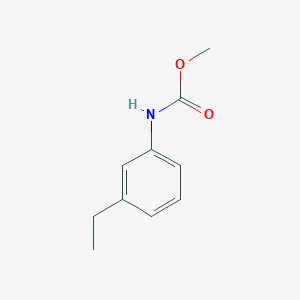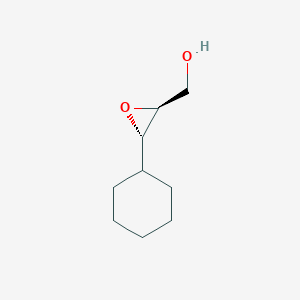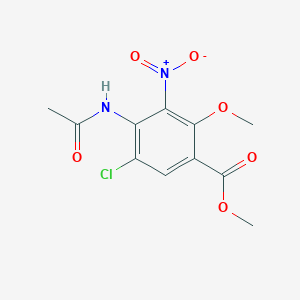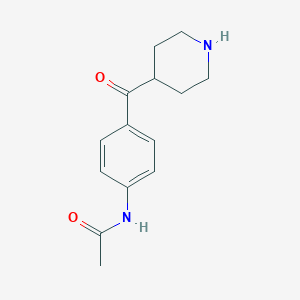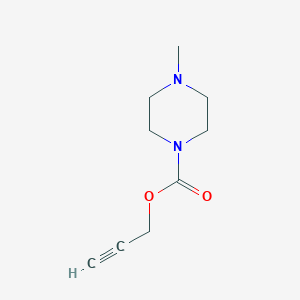
Astragaloside
Overview
Description
Astragalosides are a series of related chemical compounds isolated from Astragalus membranaceus . They are considered to be the primary pharmacologically active compounds found in Astragalus propinquus Schischkin .
Synthesis Analysis
Astragaloside III (AS III), a saponin-like metabolite derived from the traditional Chinese medicine Astragali Radix, has been shown to be effective in the treatment of cancer and heart failure, and a variety of digestive disorders . In a study, new semi-synthetic derivatives of AST VII were prepared with the aim to find more potent compounds .
Molecular Structure Analysis
The molecular structure of Astragaloside IV (AS-IV) is a tetracyclic triterpenoid saponin in the form of lanolin ester alcohol . The lipinski rule analysis provides important information on the pharmacokinetic properties of astragaloside, such as mass, hydrogen bond donor, hydrogen bond acceptor, logP, and molar reactivity .
Chemical Reactions Analysis
Astragaloside IV (AS-IV) has been shown to possess various pharmacological properties. It can protect the myocardium through antioxidative stress, anti-inflammatory effects, regulation of calcium homeostasis, improvement of myocardial energy metabolism, anti-apoptosis, anti-cardiomyocyte hypertrophy, anti-myocardial fibrosis, regulation of myocardial autophagy, and improvement of myocardial microcirculation .
Scientific Research Applications
Anti-Inflammatory Effect
Astragaloside IV (AS-IV) has been found to have an anti-inflammatory effect. It suppresses inflammatory factors, increases T and B lymphocyte proliferation, and inhibits neutrophil adhesion-associated molecules .
Antioxidative Stress
AS-IV has been shown to have antioxidative stress properties. It scavenges reactive oxygen species, cellular scorching, and regulates mitochondrial gene mutations .
Neuroprotective Effects
AS-IV has neuroprotective effects. It has been found to have an effect on BBB endothelial cells and inhibits the deterioration of inflammation to reduce the adhesion of JAWS II cells to bEnd.3 cells, decrease the expression of cellular VCAM-1, and increase the expression of cellular tight junction proteins (e.g., zo-1, occludin, and CLDN5) .
Antifibrotic Effects
AS-IV has antifibrotic effects .
Antitumor Effects
AS-IV has been found to have antitumor effects .
Treatment of Acute Kidney Injury
AS-IV has been used in the treatment of acute kidney injury (AKI). It has been found to be effective in treating AKI due to its complete dialectical system and rich experience .
Attenuation of Inflammatory Damage
Astragaloside has been shown to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells by upregulating mRNA and Bcl-2 protein expression; downregulating monocyte chemoattractant protein (MCP) and NF- B protein expression; and Bax, cleaved caspase-3, IL-1, IL-6, and TNF- mRNA expression; and reducing apoptosis .
8. Inhibition of Advanced Glycation End Product-Induced Inflammatory Cytokine Production Astragaloside has been found to inhibit advanced glycation end product-induced inflammatory cytokine production to down-regulate macrophage-mediated inflammation via p38 mitogen-activated protein kinase and nuclear factor (NF)-κB signaling pathways .
Mechanism of Action
Target of Action
Astragaloside IV (AS-IV) is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragali . It primarily targets myocardial cells , vascular endothelial cells , and renal tubular cells . These targets play crucial roles in cardiovascular health, inflammation, and oxidative stress response.
Mode of Action
AS-IV interacts with its targets to exert various pharmacological effects. It protects the myocardium through antioxidative stress, anti-inflammatory effects, regulation of calcium homeostasis, improvement of myocardial energy metabolism, anti-apoptosis, anti-cardiomyocyte hypertrophy, anti-myocardial fibrosis, regulation of myocardial autophagy, and improvement of myocardial microcirculation . It also inhibits renal tubular cell apoptosis by restoring the balance of Bax and Bcl-2 apoptotic proteins and inhibiting caspase-3 activation .
Biochemical Pathways
AS-IV affects several biochemical pathways. It suppresses inflammatory factors, increases T and B lymphocyte proliferation, and inhibits neutrophil adhesion-associated molecules . It also scavenges reactive oxygen species, regulates mitochondrial gene mutations , and inhibits H/R-induced Ca 2+ overload and prevents the reduction in SERCA2a enzyme activity and SERCA2a mRNA and protein levels . Furthermore, it influences the toll-like receptor 4 (TLR4)/Nuclear factor kappa B (NF-κB)/Proliferator-Activated receptor α (PPARα) signaling pathway .
Pharmacokinetics
AS-IV has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide . After intravenous and oral administration, the oral absolute bioavailability (F) of AS-IV was calculated to be 0.79 ± 0.16% with an elimination half-life (t1/2) value of 1.92 ± 0.30 h, suggesting its poor absorption and/or strong metabolism in vivo .
Result of Action
The molecular and cellular effects of AS-IV’s action include anti-inflammatory effects, antioxidative stress, neuroprotective effects, antifibrotic effects, and antitumor effects . It also inhibits cell proliferation in T-cell lymphoma and promotes TNFAIP3 expression to inhibit Raji cell proliferation in human B-cell lymphoma while promoting apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AS-IV. For instance, natural variability and the harvesting process of Astragalus spp. can affect the concentration of AS-IV . Moreover, the action of AS-IV can be influenced by the physiological state of the organism, such as the presence of diseases like diabetes .
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLFWVUSQREQH-QDYVESOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169811 | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Astragaloside | |
CAS RN |
17429-69-5 | |
| Record name | Astragaloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isorhamnetin 3-gentiobioside | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4V9DGC6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



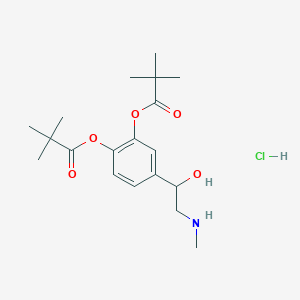
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
